N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE
Overview
Description
N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a thiazole ring, a bromophenyl group, and a pyridinylthioacetamide moiety. The unique structural features of this compound contribute to its diverse biological activities, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the intermediate 4-(4-bromophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal species.
Medicine: Shows promising anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring is known to inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, the compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with estrogen receptors and disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl)-2-(4,5,6,7-tetrabromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Uniqueness
N-[4-(4-BROMOPHENYL)-13-THIAZOL-2-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE stands out due to its unique combination of a thiazole ring, bromophenyl group, and pyridinylthioacetamide moiety. This structural arrangement imparts distinct biological activities, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-pyridin-2-ylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS2/c17-12-6-4-11(5-7-12)13-9-23-16(19-13)20-14(21)10-22-15-3-1-2-8-18-15/h1-9H,10H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMHBDUJCNROBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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